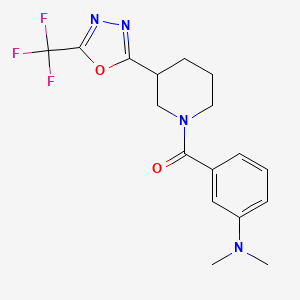![molecular formula C20H26FN3O B2398462 3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415630-71-4](/img/structure/B2398462.png)
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CPFMQ and is a member of the quinazolinone family of compounds. CPFMQ has been extensively studied for its biological and pharmacological activities, which make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of CPFMQ involves its binding to specific receptors in the body. CPFMQ has been shown to have a high affinity towards the sigma-1 receptor, which plays a crucial role in various physiological processes, including pain perception, neuronal signaling, and cell survival. CPFMQ has also been shown to bind to other receptors, including the dopamine transporter and the serotonin transporter, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CPFMQ has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the inhibition of cell proliferation. CPFMQ has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPFMQ has several advantages for use in lab experiments, including its high potency and selectivity towards specific receptors. CPFMQ also exhibits good solubility in water and organic solvents, making it easy to handle and use in various experimental setups. However, CPFMQ also has some limitations, including its high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research involving CPFMQ, including the development of novel drugs based on its structure and pharmacological properties. CPFMQ could also be used as a tool for studying the role of specific receptors in various physiological processes. Further research is also needed to explore the potential therapeutic applications of CPFMQ in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Métodos De Síntesis
The synthesis of CPFMQ involves several steps, including the reaction between 7-fluoro-2-methylquinazolin-4-one and 1-cyclopentylpiperidine. The reaction is carried out in the presence of a suitable solvent and a catalyst, which results in the formation of CPFMQ. The synthesis of CPFMQ has been optimized to enhance the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CPFMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. CPFMQ has been shown to exhibit potent binding affinity towards certain receptors, making it a promising candidate for drug development. CPFMQ has also been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-[(1-cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c1-14-22-19-12-16(21)6-7-18(19)20(25)24(14)13-15-8-10-23(11-9-15)17-4-2-3-5-17/h6-7,12,15,17H,2-5,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMHINNXWGUFSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B2398379.png)

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2398382.png)

![ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2398386.png)
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398387.png)
![5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2398390.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2398391.png)


![5-allyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2398396.png)


